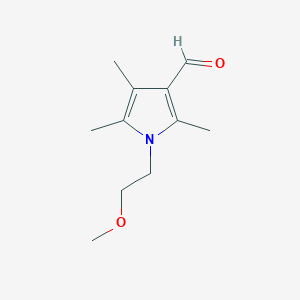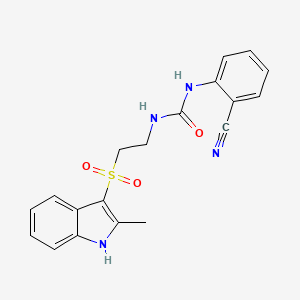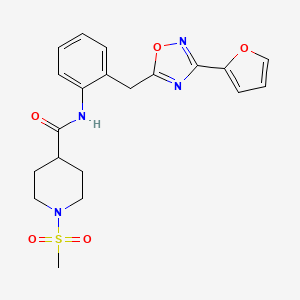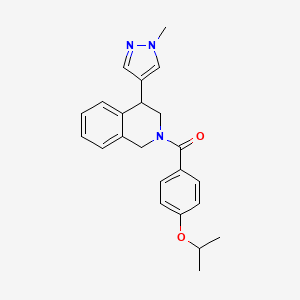![molecular formula C18H20N4O5S2 B2824408 4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851987-99-0](/img/structure/B2824408.png)
4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide” is a complex organic molecule. It contains a benzo[d]thiazole core, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The molecule also contains dimethoxy groups, a hydrazinecarbonyl group, and a dimethylbenzenesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole core, with various substituents attached at different positions. The electron-donating methoxy groups and the electron-withdrawing sulfonamide group could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the hydrazinecarbonyl group could potentially undergo condensation reactions, while the methoxy groups might be susceptible to demethylation under certain conditions .Applications De Recherche Scientifique
Synthesis and Biological Activities
The synthesis of sulfonamide derivatives and their reactions have led to the creation of compounds with significant biological activities. For instance, the synthesis of thiosemicarbazides, triazoles, and Schiff bases from related starting materials has been explored for their antihypertensive α-blocking activity. These compounds exhibit good activity and low toxicity, highlighting their potential in medicinal chemistry (Abdel-Wahab et al., 2008).
Additionally, novel pyrazole and thienopyrimidine derivatives synthesized from thiosemicarbazide derivatives have shown remarkable antitumor activity against breast cancer cells, underlining the potential of these compounds in cancer therapy (Aly, 2009).
Anticancer and Antimicrobial Activities
Research on mixed-ligand copper(II)-sulfonamide complexes has demonstrated that these compounds can bind to DNA, induce DNA cleavage, and exhibit anticancer activity in cell models. The N-sulfonamide derivative's structure significantly influences its interaction with DNA and its biological effects, highlighting the importance of structural variation in drug design (González-Álvarez et al., 2013).
Moreover, novel benzothiazole acylhydrazones have been synthesized and evaluated for their anticancer activities. These compounds, with various substitutions on the benzothiazole scaffold, have shown potential against different cancer cell lines, emphasizing the versatility of benzothiazole derivatives in developing new anticancer agents (Osmaniye et al., 2018).
Antifungal and Anti-inflammatory Applications
Compounds derived from 4-aryldiazenyl-3,5-dimethylpyrazoles have been tested for antimicrobial activity, showing high mycostatic activity against pathogenic dermatophytes and yeast-like fungi. These findings indicate the potential use of these compounds in treating fungal infections (Khudina et al., 2021).
Furthermore, the synthesis of new sulfonamide derivatives has led to compounds with effective antimicrobial and antiproliferative agents. These derivatives exhibit significant cytotoxic activity against lung and liver cancer cell lines and potent antimicrobial properties, suggesting their dual-use in combating cancer and infections (Abd El-Gilil, 2019).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
Biochemical Pathways
For example, some thiazole derivatives can inhibit the conversion of arachidonic acid into thromboxane and prostaglandins by COX enzymes, thereby exerting anti-inflammatory effects .
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s pharmacokinetics.
Result of Action
Thiazole derivatives have been reported to exhibit various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Propriétés
IUPAC Name |
4-[[(4,7-dimethoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S2/c1-22(2)29(24,25)12-7-5-11(6-8-12)17(23)20-21-18-19-15-13(26-3)9-10-14(27-4)16(15)28-18/h5-10H,1-4H3,(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWUBWXIGHBNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC(=C3S2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-((4-fluorophenyl)thio)acetate](/img/structure/B2824329.png)

![3-butyl-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2824336.png)
![N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2824337.png)
![2-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2824338.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)pentan-1-one hydrochloride](/img/structure/B2824339.png)


![N-(2-chlorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2824345.png)

![2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2824348.png)